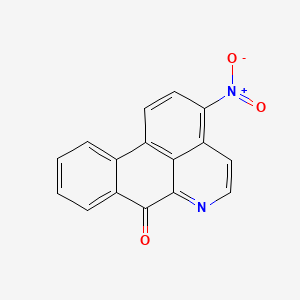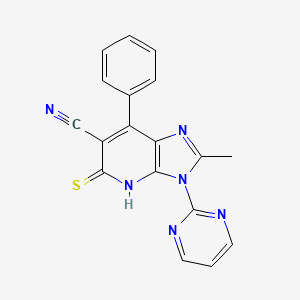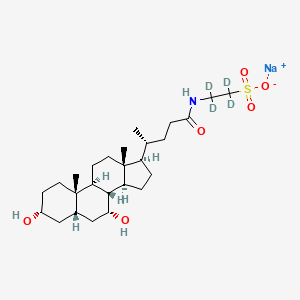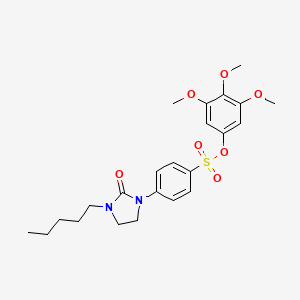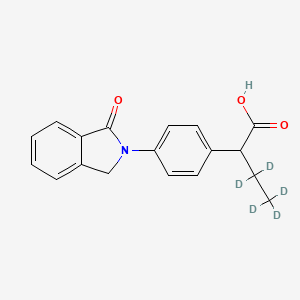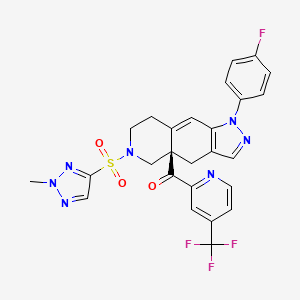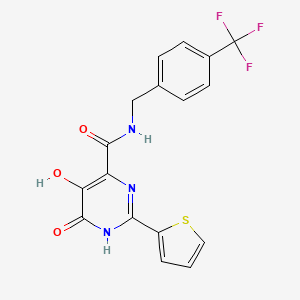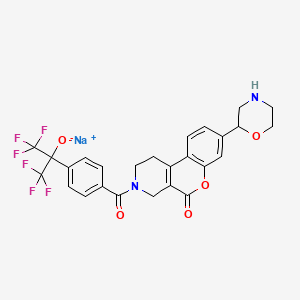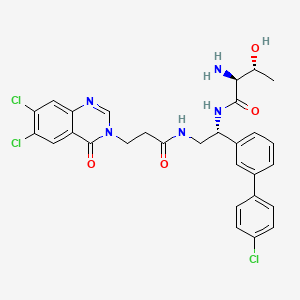
Antibacterial agent 93
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits significant antibacterial activities against both gram-positive and gram-negative bacteria . Its unique mechanism of action and broad-spectrum efficacy make it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains.
Preparation Methods
The synthesis of antibacterial agent 93 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial production methods for this compound are designed to optimize yield and reduce production costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Antibacterial agent 93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its efficacy or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antibacterial agent 93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminoacyl-tRNA synthetases inhibitors.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming drug resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: This compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antibacterial agent 93 involves the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis in bacteria. By binding to these enzymes, the compound prevents the attachment of amino acids to their corresponding tRNA molecules, thereby disrupting protein synthesis and leading to bacterial cell death. This mechanism targets a critical pathway in bacterial cells, making it highly effective against a broad range of bacterial species .
Comparison with Similar Compounds
Antibacterial agent 93 can be compared with other aminoacyl-tRNA synthetases inhibitors, such as mupirocin and tavaborole. While all these compounds share a similar mechanism of action, this compound is unique in its broad-spectrum activity and potency against both gram-positive and gram-negative bacteria. Other similar compounds include:
Mupirocin: Primarily effective against gram-positive bacteria, particularly Staphylococcus aureus.
Tavaborole: Used mainly for treating fungal infections but also exhibits antibacterial properties.
Linezolid: A synthetic antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome
Properties
Molecular Formula |
C29H28Cl3N5O4 |
|---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(1R)-1-[3-(4-chlorophenyl)phenyl]-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C29H28Cl3N5O4/c1-16(38)27(33)28(40)36-25(19-4-2-3-18(11-19)17-5-7-20(30)8-6-17)14-34-26(39)9-10-37-15-35-24-13-23(32)22(31)12-21(24)29(37)41/h2-8,11-13,15-16,25,27,38H,9-10,14,33H2,1H3,(H,34,39)(H,36,40)/t16-,25+,27+/m1/s1 |
InChI Key |
ILELKUIEOXCUBY-YDZMPMGISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



